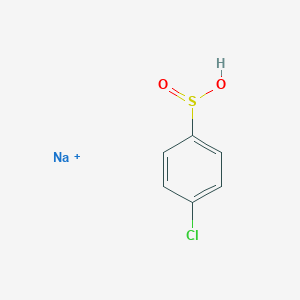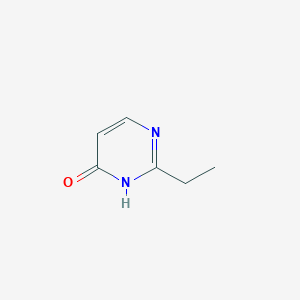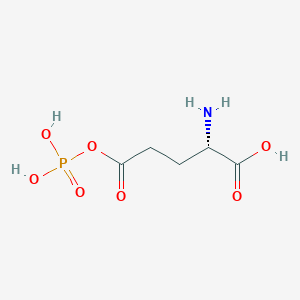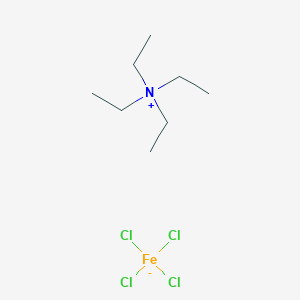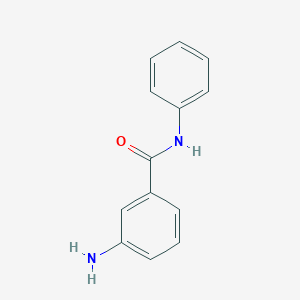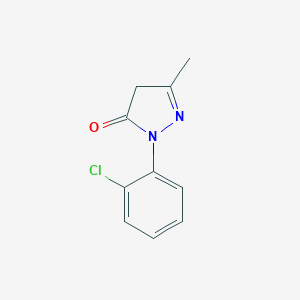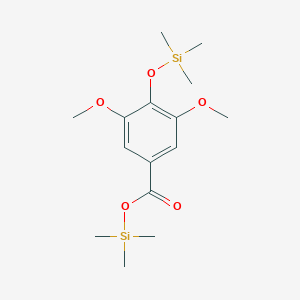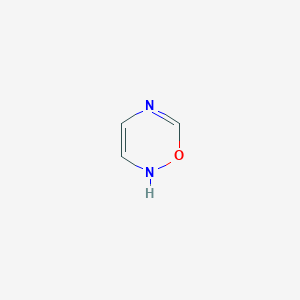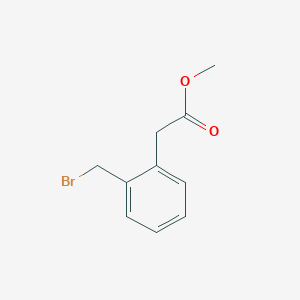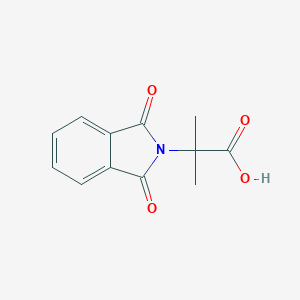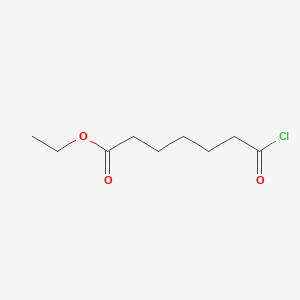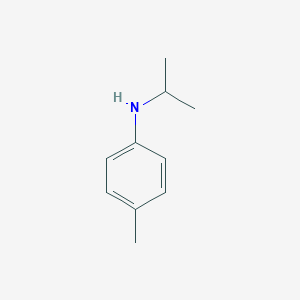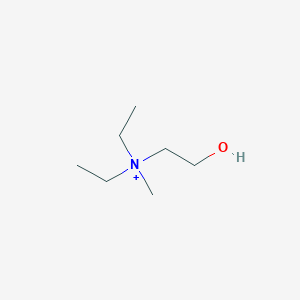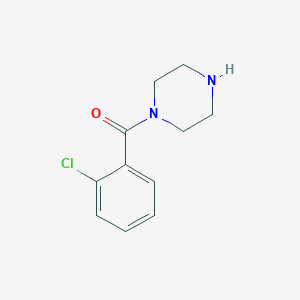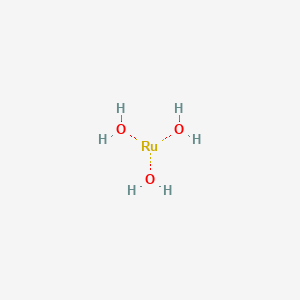
Ruthenium hydroxide (Ru(OH)3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium hydroxide (Ru(OH)3) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble, yellowish-brown powder that is used in various fields of study, including catalysis, electrochemistry, and material science.
作用機序
The mechanism of action of Ruthenium hydroxide as a catalyst involves its ability to activate and stabilize intermediates in chemical reactions. It can also facilitate the transfer of electrons and protons in electrochemical reactions, leading to increased efficiency and selectivity.
生化学的および生理学的効果
Ruthenium hydroxide has been found to have potential applications in the field of medicine. It has been studied for its antibacterial and antifungal properties and has shown promising results in the treatment of certain infections. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using Ruthenium hydroxide in lab experiments is its high stability and low toxicity. It is also relatively inexpensive and readily available. However, one of the limitations is its low solubility in certain solvents, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of Ruthenium hydroxide. One area of research is the development of new synthesis methods that can improve the purity and yield of the final product. Another area of research is the exploration of its potential applications in the field of medicine, particularly in the treatment of cancer and infectious diseases. Additionally, there is a need for further investigation into its catalytic properties and its potential use in energy conversion and storage.
合成法
Ruthenium hydroxide can be synthesized through various methods, including the precipitation method, hydrothermal method, solvothermal method, and thermal decomposition method. The most commonly used method is the precipitation method, where a ruthenium salt is mixed with an alkaline solution to form a precipitate of Ruthenium hydroxide. The resulting precipitate is then washed and dried to obtain the final product.
科学的研究の応用
Ruthenium hydroxide has been extensively studied for its catalytic properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols, reduction of nitro compounds, and hydrogenation of olefins. It has also been used as an electrocatalyst in fuel cells and as a photocatalyst in the degradation of organic pollutants.
特性
CAS番号 |
12135-42-1 |
|---|---|
製品名 |
Ruthenium hydroxide (Ru(OH)3) |
分子式 |
H3O3Ru |
分子量 |
155.1 g/mol |
IUPAC名 |
ruthenium;trihydrate |
InChI |
InChI=1S/3H2O.Ru/h3*1H2; |
InChIキー |
RQPOMTUDFBZCHG-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ru] |
正規SMILES |
O.O.O.[Ru] |
その他のCAS番号 |
12135-42-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



